4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one, commonly known as cytidine, is a nucleoside formed when the nitrogenous base cytosine is attached to a ribose sugar via a β-N1-glycosidic bond. This compound plays a crucial role in biochemistry as a component of ribonucleic acid (RNA). Its molecular formula is and it features a pyrimidine structure linked to a ribofuranose moiety, which contributes to its solubility and biological activity .
Cytidine exhibits several biological activities:
Cytidine can be synthesized through various methods:
Cytidine has several applications:
Studies on cytidine interactions have revealed:
Cytidine belongs to a class of compounds known as pyrimidine nucleosides. Here are some similar compounds along with their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Deoxycytidine | Deoxyribonucleoside | Lacks an oxygen atom at the 2' position; DNA component. |
| Uridine | Ribonucleoside | Contains uracil instead of cytosine; involved in RNA metabolism. |
| 5-Azacytidine | Nucleoside analogue | Exhibits epigenetic effects by inhibiting DNA methyltransferases. |
| Cytarabine | Nucleoside analogue | Used as an anti-cancer drug; arabinose sugar instead of ribose. |
Cytidine's uniqueness lies in its specific role as a building block for RNA and its involvement in various metabolic processes, distinguishing it from other nucleosides and their analogues .